molecular formula C14H14N3.C13H11N3.Cl<br>C27H25ClN6 B2520052 Acriflavine CAS No. 8048-52-0

Acriflavine

Cat. No.: B2520052
CAS No.: 8048-52-0
M. Wt: 469.0 g/mol
InChI Key: PEJLNXHANOHNSU-UHFFFAOYSA-N
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Description

Acriflavine, also known as acriflavinium chloride, is a topical antiseptic that appears as an orange or brown powder. It was first synthesized in 1912 by the German scientist Paul Ehrlich. This compound is derived from acridine and is known for its antibacterial, antiviral, antimalarial, and antifungal properties .

Mechanism of Action

Target of Action

Acriflavine primarily targets the Hypoxia-Inducible Factor (HIF-1) and the Papain-Like Protease (PLpro) . HIF-1 is a heterodimeric transcription factor that mediates adaptive responses to hypoxia and plays critical roles in cancer progression . PLpro is an enzyme that plays a crucial role in the replication of viruses, including SARS-CoV-2 .

Mode of Action

This compound binds directly to HIF-1 and HIF-2, inhibiting their dimerization and transcriptional activity . This binding disrupts the ability of these factors to regulate gene expression in response to low oxygen levels . This compound also inhibits the active site of the PLpro enzyme, blocking its ability to assist in viral replication .

Biochemical Pathways

This compound interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies . It also disrupts glucose metabolism, leading to a reduction in glucose availability and suppression of the Warburg effect in melanoma cells . Furthermore, it downregulates metabolic pathways, especially Oxidative Phosphorylation (OXPHOS) and MYC/cell proliferation pathways .

Pharmacokinetics

It is known that this compound is a topical antiseptic, indicating that it is primarily administered externally and absorbed through the skin .

Result of Action

This compound’s action results in the inhibition of tumor growth and vascularization . It also inhibits viral replication at nanomolar concentration in cellular models, in vivo in mice, and ex vivo in human airway epithelia, with broad range activity against SARS-CoV-2 and other betacoronaviruses .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The fluorescent probe action of this compound is based on the remarkable fluorescence turning-off via formation of ion-pair complexes with acidic drugs at a specific pH . This suggests that the efficacy and stability of this compound could be affected by the pH of its environment .

Biochemical Analysis

Biochemical Properties

Acriflavine is known to interact with various biomolecules. It is a DNA intercalating drug, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial and viral replication . This compound also has the ability to interfere with many cellular functions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of Ehrlich carcinoma cells in mice . This compound also restricts glucose availability and suppresses the Warburg effect in melanoma cells . Furthermore, it has been discovered as an effective inhibitor of SARS-CoV-2 papain-like protease (PLpro), inhibiting viral replication at nanomolar concentrations .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the active site of the SARS-CoV-2 papain-like protease with a unique binding mode . This action is confirmed by structural characterization with X-ray crystallography and NMR . This compound also interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the detachment of minicircles from the kDNA disk promotes the disassembly of the network, thereby generating dyskinetoplastic cells . This suggests that this compound inhibits Trypanosoma cruzi multiplication by interfering with kDNA replication .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, administration of this compound (15 mg kg −1 day −1, i.m., 14 days) to ICR mice subcutaneously implanted with Ehrlich carcinoma resulted in approximately 30% inhibition in tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interferes with the expression of the hypoxia-inducible factor, thus acting on metabolic pathways, especially the mitochondrial oxidative phosphorylation system (OXPHOS) and MYC/cell proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to avidly bind with the plasma membrane of Yac-1 cells, leading to morphological changes in the cells, such as bleb formations, swelling, and ballooning .

Subcellular Localization

It is known that this compound can effectively intercalate with deoxyribonucleic acid (DNA), which is located in the nucleus of the cell . This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, thereby preventing bacterial and viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acriflavine is synthesized from acridine through a series of chemical reactions. The primary method involves the nitration of acridine to form 3,6-dinitroacridine, which is then reduced to 3,6-diaminoacridine. The final step involves methylation to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often a mixture of this compound and proflavine .

Chemical Reactions Analysis

Types of Reactions: Acriflavine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Acriflavine: this compound is unique due to its potent inhibitory effects on HIF-1α and its broad-spectrum activity against various pathogens. Its ability to intercalate with DNA and inhibit key enzymes makes it a versatile compound in scientific research .

Properties

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride
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InChI

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H
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InChI Key

PEJLNXHANOHNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988185
Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Molecular Weight

469.0 g/mol
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Physical Description

Brown to orange powder; Green fluorescence when diluted in water; [Hawley]
Record name Acriflavine
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CAS No.

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9
Record name Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine
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Record name Acriflavine [NF]
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Record name Acriflavine hydrochloride [NF]
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Record name Acriflavine
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Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Record name Acriflavine, hydrochloride
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Q & A

Q1: How does acriflavine interact with its targets at a molecular level?

A: this compound exhibits a multifaceted interaction profile, binding to various biological targets. One prominent mechanism is its intercalation into DNA, preferentially binding to guanine-rich regions [, , ]. This interaction disrupts DNA structure and function, potentially interfering with vital cellular processes like replication and transcription. Additionally, this compound interacts with proteins, demonstrating a competitive inhibition of catalase, a crucial enzyme for cellular defense against oxidative stress []. It also inhibits acetylcholinesterase, an enzyme crucial for nerve impulse transmission [].

Q2: What are the downstream consequences of this compound's interaction with DNA and proteins?

A: this compound's interaction with DNA can lead to various downstream effects. By interfering with DNA replication and transcription, it can inhibit cell growth and proliferation []. Furthermore, it can cause mutations, as observed in studies on bacteria and yeast [, , , ]. Its inhibitory action on proteins like catalase can disrupt cellular redox balance, potentially leading to oxidative stress []. In the case of acetylcholinesterase, inhibition by this compound can disrupt neuronal signaling [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound, often used as a mixture of two closely related compounds, 3,6-diamino-10-methylacridinium chloride (this compound neutral) and 3,6-diaminoacridine dihydrochloride (proflavine), possesses a molecular formula of C14H14N3+•Cl- for the former and C13H11N3•2HCl for the latter. The molecular weight of this compound neutral is 259.74 g/mol and proflavine is 288.18 g/mol.

Q4: Is there spectroscopic data available for this compound?

A: Yes, spectroscopic studies have provided valuable insights into this compound's properties and interactions. Studies have shown that the interaction of this compound with acetylcholinesterase results in a bathochromic and hypochromic shift in the visible absorption spectrum of the dye, with a maximum difference at 472 nm []. Similar spectral shifts have been observed with other proteins, indicating a change in the dye's electronic environment upon binding [, ].

Q5: Does this compound's performance vary under different conditions?

A: this compound's activity can be influenced by factors like pH and the presence of metal ions []. For instance, this compound uptake in bacteria increases with increasing pH []. Additionally, certain metal ions can affect its binding affinity to cellular components [].

Q6: Does this compound exhibit catalytic activity?

A: While not a catalyst itself, this compound can be incorporated into systems with catalytic properties. For example, hybrid poly(this compound)/FAD films have shown electrocatalytic activity towards NADH and NAD+ [].

Q7: Have computational methods been applied to study this compound?

A: Yes, computational chemistry has played a role in understanding this compound's interactions. For instance, molecular docking studies have been employed to investigate the interaction of this compound with the SARS-CoV-2 spike protein, providing insights into its potential as an antiviral agent [].

Q8: How do structural modifications of this compound affect its activity?

A: While specific SAR studies on this compound are limited in the provided research, general trends can be inferred. The presence of the acridine ring system, with its planar structure, is crucial for intercalation into DNA [, ]. The amino groups are thought to contribute to binding through electrostatic interactions with negatively charged phosphate groups in the DNA backbone.

Q9: Are there formulation strategies to improve this compound's properties?

A: Research indicates the development of this compound emulsions to improve its application as an antiseptic []. Further research into formulations could enhance its stability, solubility, or bioavailability for specific applications.

Q10: What do in vitro studies reveal about this compound's activity?

A: this compound demonstrates inhibitory effects on various cell types in vitro. Studies show its potential to inhibit the growth of esophageal adenocarcinoma cells, especially in 3D culture models, suggesting its potential as an anticancer agent [].

Q11: Has this compound been tested in animal models or clinical trials?

A: this compound has been investigated in animal models to explore its therapeutic potential. Studies in mice have shown that this compound can inhibit tumor growth, likely due to its anti-angiogenic effects, hindering the formation of new blood vessels necessary for tumor development [].

Q12: Have resistance mechanisms to this compound been identified?

A: Research suggests that resistance to this compound can develop through mutations affecting cellular uptake or efflux mechanisms. For example, in bacteria, mutations in the acrA gene lead to increased this compound resistance, likely by reducing its intracellular accumulation [, , , ].

Q13: Does this compound exhibit cross-resistance with other compounds?

A: this compound exhibits cross-resistance with certain compounds, suggesting shared resistance mechanisms. For instance, bacteria resistant to this compound often display resistance to other drugs like neomycin and streptomycin, as well as dyes like ethidium bromide and proflavine []. This cross-resistance highlights the potential challenge of combating drug resistance, as mutations can confer resistance to multiple agents.

Q14: What analytical techniques are used to study this compound?

A: Various analytical techniques have been employed to study this compound and its interactions. Spectrofluorometry, utilizing this compound's fluorescent properties, allows for sensitive quantification of its interaction with biomolecules like enoxaparin sodium []. Polarography has also been used for quantitative determination of this compound in different formulations [].

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